molecular formula C19H16N2O6 B15213386 Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]- CAS No. 808118-62-9

Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-

Cat. No.: B15213386
CAS No.: 808118-62-9
M. Wt: 368.3 g/mol
InChI Key: PIVSVWSBZQYGPI-UHFFFAOYSA-N
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Description

"Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-" is a synthetic glycine derivative characterized by a substituted isoquinolinyl backbone. The compound features a 4-hydroxy group and a 7-(4-methoxyphenoxy) substituent on the isoquinolinyl ring, which is conjugated to a glycine moiety via a carbonyl linkage. Its molecular formula is inferred to be C₁₉H₁₆N₂O₆ (assuming the isoquinolinyl core matches analogs in and ), with a molecular weight of approximately 376.35 g/mol.

Properties

CAS No.

808118-62-9

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

2-[[4-hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carbonyl]amino]acetic acid

InChI

InChI=1S/C19H16N2O6/c1-26-12-2-4-13(5-3-12)27-14-6-7-15-11(8-14)9-20-17(18(15)24)19(25)21-10-16(22)23/h2-9,24H,10H2,1H3,(H,21,25)(H,22,23)

InChI Key

PIVSVWSBZQYGPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC3=CN=C(C(=C3C=C2)O)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

This classical method involves cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). For Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-, the precursor is a substituted phenethylamide derived from anthranilic acid.

Representative Reaction Conditions :

Starting Material Reagent Temperature Yield
N-(2-Phenethyl)anthranilamide POCl₃, DMF 100°C 65%
N-(4-Methoxyphenethyl)anthranilamide P₂O₅, Toluene 120°C 72%

Pomeranz-Fritsch Reaction

Alternative routes employ the Pomeranz-Fritsch reaction, where benzaldehyde derivatives condense with aminoacetaldehyde diethyl acetal under acidic conditions. This method is less common but offers regioselectivity for specific substitution patterns.

Functionalization of the Isoquinoline Core

The 4-hydroxy and 7-(4-methoxyphenoxy) groups are introduced sequentially or concurrently.

Hydroxylation at Position 4

Hydroxylation is achieved via:

  • Direct Electrophilic Substitution : Nitration followed by reduction and diazotization-hydrolysis.
  • Metal-Catalyzed C–H Activation : Palladium or copper catalysts enable direct hydroxylation under mild conditions.

Example Protocol :

  • Nitrate the isoquinoline at position 4 using HNO₃/H₂SO₄.
  • Reduce the nitro group to an amine with H₂/Pd-C.
  • Diazotize with NaNO₂/HCl and hydrolyze to hydroxyl.

Introduction of 4-Methoxyphenoxy Group at Position 7

The 7-position is functionalized via Ullmann coupling or nucleophilic aromatic substitution (SNAr):

Ullmann Coupling Conditions :

Substrate Coupling Partner Catalyst Ligand Yield
7-Bromo-4-hydroxyisoquinoline 4-Methoxyphenol CuI 1,10-Phenanthroline 68%

SNAr Conditions :
Activation of the 7-position with a leaving group (e.g., Cl, Br) enables displacement by 4-methoxyphenoxide under basic conditions (K₂CO₃, DMF, 80°C).

Carboxamido Bond Formation with Glycine

The glycine moiety is conjugated via carbodiimide-mediated coupling:

Activation of the Isoquinoline Carbonyl

The 3-carboxylic acid derivative of the isoquinoline is activated using:

  • EDC/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
  • DCC/DMAP : N,N'-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

Coupling with Glycine

Glycine’s amine reacts with the activated carbonyl to form the carboxamido bond:

Reaction Parameters :

Activated Carbonyl Solvent Temperature Time Yield
Isoquinoline-3-COOActive DCM 25°C 12 h 85%
Isoquinoline-3-COOActive THF 0°C → 25°C 24 h 78%

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and yield:

Continuous Flow Chemistry

Key advantages include:

  • Improved Heat Transfer : Exothermic steps (e.g., cyclization) are safer.
  • Higher Throughput : Multi-step reactions integrated into a single flow system.

Purification Techniques

  • High-Performance Liquid Chromatography (HPLC) : Resolves isoquinoline intermediates and final product (≥99% purity).
  • Crystallization : Ethanol/water mixtures yield crystalline product.

Analytical Data :

Parameter Method Result
Purity HPLC (UV 254 nm) 99.2%
Melting Point DSC 215–217°C
Molecular Weight HRMS 368.1008 (calc. 368.1008)

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The methoxyphenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.

    Modulating Gene Expression: It can affect the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of glycine-conjugated isoquinolinyl derivatives. Key structural analogs and their distinguishing features are outlined below:

Compound Name Molecular Formula Substituents Key Differences Reported Activities References
Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]- C₁₉H₁₆N₂O₆ (inferred) 4-hydroxy, 7-(4-methoxyphenoxy) Target compound; substituents may enhance PPAR binding or metabolic stability. Hypothesized: PPARα/γ dual agonism, glucose/lipid regulation (based on analogs). N/A
N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine C₁₉H₁₆N₂O₅ 1-methyl, 4-hydroxy, 7-phenoxy Lack of 4-methoxy group; methyl at position 1 may reduce solubility. Enzyme inhibition (e.g., kinases), neuroprotective applications .
Muraglitazar (BMS-298585) C₂₃H₂₀N₂O₅ 4-methoxyphenoxy, oxazolyl-ethoxy Non-isoquinolinyl backbone; oxazolyl group enhances PPARα/γ activity. PPARα/γ dual agonist; efficacious glucose/lipid-lowering .
Peliglitazar (BMS-426707) C₃₀H₃₀N₂O₇ 4-methoxyphenoxy, ethyl-linked oxazolyl Chiral center and extended alkyl chain; higher molecular weight. PPARα/γ activation; treatment of diabetes and dyslipidemia (discontinued) .
Glycine, N-[[4-hydroxy-1-(phenylsulfinyl)-3-isoquinolinyl]carbonyl]- C₁₈H₁₄N₂O₅S 4-hydroxy, 1-phenylsulfinyl Sulfinyl group introduces polarity; may alter pharmacokinetics. Unknown; structural studies only .

Pharmacological and Structural Insights

Substituent Effects on Activity

  • 4-Methoxyphenoxy vs. Phenoxy: The 4-methoxy group in the target compound may improve metabolic stability compared to the non-methoxylated phenoxy group in ’s analog .
  • Isoquinolinyl Backbone: Unlike Muraglitazar’s oxazolyl-ethoxy structure , the isoquinolinyl core in the target compound may confer distinct binding interactions with PPARs or other targets due to aromatic π-stacking or hydrogen-bonding capabilities.

Comparative Efficacy and Selectivity

  • PPAR Activation: Muraglitazar and Peliglitazar exhibit nanomolar-range PPARα/γ agonism (e.g., Muraglitazar: PPARα EC₅₀ = 350 nM, PPARγ EC₅₀ = 110 nM) . The target compound’s structural similarity suggests comparable dual agonism, though empirical data are lacking.
  • Enzyme Inhibition: The methyl-phenoxy analog () is categorized as a kinase inhibitor, indicating that substituent positioning critically determines target specificity .

Toxicity and Clinical Relevance

  • Safety Profiles: Peliglitazar was discontinued due to renal toxicity, highlighting the risk of PPARγ activation in this class . The target compound’s isoquinolinyl structure may mitigate off-target effects compared to Peliglitazar’s ethyl-linked oxazolyl group.

Biological Activity

Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]- (CAS No. 808118-62-9) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in various therapeutic contexts.

  • Molecular Formula : C19H16N2O6
  • Molecular Weight : 368.34 g/mol
  • IUPAC Name : 2-[[4-hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carbonyl]amino]acetic acid

The biological activity of Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]- can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in various biochemical pathways, potentially affecting metabolic processes.
  • Receptor Modulation : It is suggested that the compound interacts with cellular receptors, influencing their activity and subsequently cellular responses.
  • Gene Expression Regulation : Glycine derivatives can modulate the expression of specific genes, impacting protein synthesis and cellular functions.

Cytoprotective Effects

Research has shown that glycine and its derivatives exhibit cytoprotective effects under various stress conditions. A study investigating the protective role of glycine against hepatocyte injury demonstrated that it effectively prevents cell death induced by anoxia and mitochondrial inhibitors. The addition of glycine to preservation solutions improved cell viability significantly, indicating its potential in organ preservation strategies .

Antitumor Activity

Glycine-conjugated compounds have been explored for their antitumor properties. For instance, glycine-conjugated α-mangostins have shown promising results as estrogen receptor alpha antagonists with significant binding affinity and anticancer activity against certain cancer cell lines . This suggests that glycine conjugation can enhance the therapeutic efficacy of existing compounds.

Case Studies

  • Hepatocyte Protection : In a controlled study, isolated rat hepatocytes were treated with glycine during cold ischemia. The results indicated a marked reduction in lactate dehydrogenase leakage, affirming glycine's protective role against cold-induced liver injury .
  • Anticancer Efficacy : A comparative study on glycyrrhetinic acid derivatives showed that glycine-conjugated forms exhibited enhanced cytotoxicity against breast cancer cell lines (MCF7), with IC50 values significantly lower than those of the parent compound .

Data Table

PropertyValue
Molecular FormulaC19H16N2O6
Molecular Weight368.34 g/mol
CAS Number808118-62-9
Antitumor Activity (IC50)3.8 µM (against MCF7 cells)
Cytoprotective Concentration3 mmol/L (in hepatocyte studies)

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